(Ile76)-TNF-a (70-80) (human)

Description

Overview of TNF-α as a Cytokine in Immunomodulation and Pathophysiology

Tumor Necrosis Factor-alpha (TNF-α) is a crucial cytokine that plays a central role in orchestrating the body's inflammatory response. nih.gov Initially identified for its anti-tumor properties, its functions are now understood to be far more widespread, encompassing the regulation of immune cells and involvement in systemic inflammation. nih.govqyaobio.com TNF-α is produced by various immune cells, including macrophages, T-lymphocytes, and natural killer (NK) cells, in response to stimuli such as infections or injury. nih.govchemrxiv.org It exerts its effects by binding to two distinct receptors on the cell surface: TNFR1 (p60) and TNFR2 (p80). mdpi.com While TNFR1 is found on nearly all cell types, TNFR2 expression is more restricted, primarily to immune cells. mdpi.com

The biological activities of TNF-α are diverse. It can trigger a cascade of other cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), amplifying the inflammatory response. nih.gov This intricate signaling is vital for a healthy immune system. However, the dysregulation of TNF-α production is a significant contributing factor to a range of chronic inflammatory diseases. nih.govacs.org Elevated levels of TNF-α are associated with conditions like rheumatoid arthritis, asthma, and certain cancers. mdpi.com

Structurally, TNF-α is initially produced as a transmembrane protein on the cell surface. chemrxiv.orgnih.gov An enzyme called TNF-α converting enzyme (TACE) can cleave this transmembrane form, releasing a soluble, biologically active homotrimer into the bloodstream. chemrxiv.orgmdpi.com This soluble form is what primarily mediates the systemic effects of TNF-α.

Rationale for Investigating Biologically Active Peptide Fragments of TNF-α

The potent and multifaceted nature of TNF-α makes it a compelling therapeutic target. However, directly modulating the entire TNF-α protein can lead to broad, systemic immunosuppression, leaving patients vulnerable to infections. nih.gov This has spurred significant interest in identifying and characterizing smaller, biologically active fragments of TNF-α. The primary goal of this research is to isolate specific functions of the parent molecule while potentially mitigating its toxic effects. novoprolabs.comnih.gov

By synthesizing and studying these peptide fragments, researchers aim to:

Pinpoint specific functional domains: Identify the precise amino acid sequences within TNF-α responsible for its various biological activities.

Develop targeted therapies: Create peptides that mimic or block specific actions of TNF-α, leading to more selective therapeutic interventions.

Reduce toxicity: Design smaller molecules that retain the desired therapeutic effects without the widespread, often detrimental, side effects associated with the full-length cytokine. novoprolabs.comnih.gov

Overcome immunogenicity: The use of large biologic drugs like monoclonal antibodies to target TNF-α can sometimes trigger an immune response in the patient, reducing the drug's effectiveness. nih.govacs.org Smaller peptide-based therapies may be less likely to be recognized and attacked by the immune system. acs.orgchemrxiv.org

Definition and Context of (Ile76)-TNF-α (70-80) (human) as a Specific TNF-α Derivative

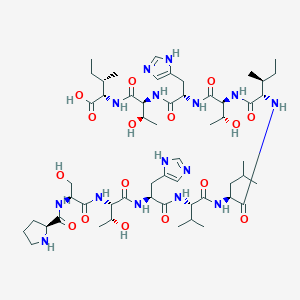

(Ile76)-TNF-α (70-80) (human) is a synthetic peptide that represents a specific, modified fragment of human TNF-α. novoprolabs.comglpbio.com Its sequence, Pro-Ser-Thr-His-Val-Leu-Ile-Thr-His-Thr-Ile (PSTHVLITHTI), corresponds to amino acid residues 70 through 80 of the native human TNF-α protein. qyaobio.comnovoprolabs.comelabscience.com The key modification in this peptide is the substitution of the original amino acid at position 76 with Isoleucine (Ile). novoprolabs.comglpbio.com

This particular 11-amino acid peptide has been the subject of research because it exhibits some of the biological activities of the full-length TNF-α molecule. novoprolabs.comglpbio.com For instance, it has been shown to activate neutrophils and macrophages. nih.gov

Research Significance of Selective Cytokine Receptor Modulation via Peptides

The investigation into peptides like (Ile76)-TNF-α (70-80) (human) is part of a broader and highly significant area of research focused on the selective modulation of cytokine receptors. The ability to target these receptors with precision holds immense therapeutic promise.

Peptides offer several potential advantages in this context. Their smaller size can lead to better tissue penetration and potentially lower manufacturing costs compared to large protein-based drugs. Furthermore, their ability to be designed to interact with specific regions of a receptor could allow for the fine-tuning of cellular responses. For example, a peptide might activate one signaling pathway downstream of a receptor while leaving others unaffected.

Research into TNF-α mimetic peptides has shown that they can activate cellular responses. nih.gov For example, the TNF (70-80) peptide has been found to stimulate p38 activity in cells expressing TNFRI. researchgate.net This demonstrates that a small peptide fragment can indeed trigger intracellular signaling pathways typically associated with the full-length cytokine. The development of peptides that can either mimic or block the interactions between cytokines and their receptors is a key strategy in the development of novel therapeutics for a wide range of diseases. mdpi.com

Compound Information

| Compound Name |

| (Ile76)-TNF-α (70-80) (human) |

| adalimumab |

| certolizumab pegol |

| etanercept |

| golimumab |

| infliximab |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Isoleucine |

| Tumor Necrosis Factor-alpha (TNF-α) |

| TNF-α converting enzyme (TACE) |

| TNFR1 |

| TNFR2 |

Chemical and Physical Properties of (Ile76)-TNF-α (70-80) (human)

| Property | Value |

| Sequence | H-Pro-Ser-Thr-His-Val-Leu-Ile-Thr-His-Thr-Ile-OH (PSTHVLITHTI) novoprolabs.comelabscience.com |

| Molecular Formula | C55H91N15O16 novoprolabs.comelabscience.com |

| Molecular Weight | 1218.42 g/mol novoprolabs.com |

| CAS Number | 163045-82-7 glpbio.com |

| Purity | > 95% elabscience.com |

| Form | Lyophilized powder elabscience.com |

| Theoretical pI | 8.09 novoprolabs.com |

| GRAVY (Grand average of hydropathicity) | 0.55 novoprolabs.com |

Properties

IUPAC Name |

(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H91N15O16/c1-12-27(7)40(51(81)70-43(30(10)73)53(83)63-37(19-33-21-57-24-60-33)48(78)68-44(31(11)74)54(84)67-41(55(85)86)28(8)13-2)66-46(76)35(17-25(3)4)61-50(80)39(26(5)6)65-47(77)36(18-32-20-56-23-59-32)62-52(82)42(29(9)72)69-49(79)38(22-71)64-45(75)34-15-14-16-58-34/h20-21,23-31,34-44,58,71-74H,12-19,22H2,1-11H3,(H,56,59)(H,57,60)(H,61,80)(H,62,82)(H,63,83)(H,64,75)(H,65,77)(H,66,76)(H,67,84)(H,68,78)(H,69,79)(H,70,81)(H,85,86)/t27-,28-,29+,30+,31+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTBKQATWOTMIY-DJXVHYNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H91N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Sequence and Structural Derivation

Amino Acid Sequence of (Ile76)-TNF-α (70-80) (human)

The amino acid sequence for (Ile76)-TNF-α (70-80) (human) is Pro-Ser-Thr-His-Val-Leu-Ile-Thr-His-Thr-Ile. realgenelabs.comrealgenelabs.combiosynth.com This 11-amino acid peptide is a synthetic construct, meaning it is produced through chemical synthesis rather than biological processes.

Positional Context of Residues 70-80 within the Human TNF-α Polypeptide

Human TNF-α is initially synthesized as a 233-amino acid transmembrane protein. uniprot.org The mature, soluble form of TNF-α, which is biologically active as a homotrimer, is generated through enzymatic cleavage. This cleavage, facilitated by the TNF-α converting enzyme (TACE), occurs between alanine (B10760859) at position 76 and valine at position 77, releasing a 157-amino acid soluble monomer. nih.govmdpi.com The (Ile76)-TNF-α (70-80) peptide, therefore, corresponds to a region near this cleavage site.

The native sequence of human TNF-α from residues 70 to 80 is: Pro-Ser-Thr-His-Val-Leu-Ala -Val-Ser-Ser-Arg.

Significance of Isoleucine Substitution at Position 76 (Ile76) in the Peptide Fragment

The defining feature of (Ile76)-TNF-α (70-80) (human) is the substitution of the native alanine (Ala) at position 76 with isoleucine (Ile). While the direct functional consequences of this specific substitution are not extensively detailed in publicly available research, the principles of protein biochemistry allow for informed speculation.

Alanine is a small, nonpolar amino acid, while isoleucine is a larger, hydrophobic amino acid. This change in the side chain's size and hydrophobicity at position 76 could potentially influence the peptide's local conformation and its interactions with other molecules. Such substitutions are often explored in peptide design to enhance stability, alter binding affinity to target receptors, or investigate the role of specific residues in biological activity. The introduction of a bulkier, more hydrophobic residue like isoleucine could lead to altered intermolecular interactions, potentially impacting how the peptide interacts with biological membranes or receptor binding pockets.

Comparative Analysis with Native TNF-α and Other TNF-α Derived Peptides

The study of synthetic peptides derived from larger proteins like TNF-α is a common strategy to identify functionally important regions and to develop potential therapeutic agents that can mimic or inhibit the protein's natural activity. mdpi.comnih.govmdpi.com

| Compound | Sequence (Residues 70-80) | Key Features |

| Native Human TNF-α | Pro-Ser-Thr-His-Val-Leu-Ala -Val-Ser-Ser | The original sequence found in the full-length protein. |

| (Ile76)-TNF-α (70-80) (human) | Pro-Ser-Thr-His-Val-Leu-Ile -Thr-His-Thr | Contains a substitution of Alanine with Isoleucine at position 76. |

| Other TNF-α Derived Peptides | Various | Researchers have synthesized numerous other peptides from different regions of TNF-α to study their roles in receptor binding and biological signaling. qyaobio.com |

The native TNF-α protein is a potent pro-inflammatory cytokine. sinobiological.com Peptides derived from TNF-α are often investigated for their potential to either mimic or block these inflammatory effects. The substitution at position 76 in (Ile76)-TNF-α (70-80) suggests that this peptide was likely designed to probe the structure-function relationship of this specific region of TNF-α. Altering the amino acid at this position could potentially modulate the peptide's interaction with TNF receptors (TNFR1 and TNFR2) or other binding partners.

Further research is necessary to fully elucidate the specific biological activities and therapeutic potential of (Ile76)-TNF-α (70-80) (human) and to understand how the isoleucine substitution at position 76 precisely influences its molecular interactions and functional outcomes compared to the native sequence and other synthetic analogs.

Synthesis and Characterization for Research Applications

Methodologies for (Ile76)-TNF-α (70-80) (human) Peptide Synthesis

The production of synthetic peptides for research, such as (Ile76)-TNF-α (70-80) (human), relies on precise and controlled chemical processes. Solid-phase peptide synthesis is the predominant methodology employed for this purpose due to its efficiency and scalability for producing high-purity peptides. nih.govspringernature.com

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. nih.govspringernature.com The most common approach utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.orgcsic.es This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. scispace.com

The synthesis process begins with the C-terminal amino acid (Isoleucine for this peptide) being anchored to the resin. The synthesis then proceeds through repeated cycles of two main steps for each subsequent amino acid:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). csic.es

Coupling: The next N-terminally protected amino acid is activated and coupled to the newly exposed amino group of the peptide chain. beilstein-journals.orgscispace.com This reaction forms the peptide bond.

This cycle is repeated until the full 11-amino acid sequence of (Ile76)-TNF-α (70-80) (human) is assembled. After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). csic.esmdpi.com

Table 1: Key Components in Fmoc-Based Solid-Phase Peptide Synthesis

| Component | Role | Common Examples |

|---|---|---|

| Solid Support | An insoluble polymer resin to which the first amino acid is anchored, allowing for easy filtration and washing. | Wang resin, Rink amide resin scispace.com |

| N-α-Protecting Group | A temporary group that protects the amino terminus of the amino acid to prevent self-polymerization. | Fmoc (9-fluorenylmethoxycarbonyl) beilstein-journals.org |

| Side-Chain Protecting Groups | Stable groups that protect reactive side chains of amino acids (e.g., Threonine, Histidine). | t-Butyl (tBu), Trityl (Trt) |

| Coupling Reagents | Reagents that activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. | HBTU, HATU, DIC/OxymaPure csic.esscispace.com |

| Cleavage Reagent | A strong acid solution used to cleave the completed peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) novoprolabs.comcsic.es |

Purity and Structural Integrity Assessment of Synthesized Peptide

Following synthesis, the crude peptide product contains the desired peptide along with various byproducts from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are essential to ensure the peptide's purity and structural integrity for use in research.

The primary method for purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on hydrophobicity, yielding a product with high purity, often exceeding 95% or 98%.

To confirm the identity and structural integrity of the purified (Ile76)-TNF-α (70-80) (human) peptide, two key analytical techniques are employed:

Analytical RP-HPLC: This is used to assess the final purity of the peptide sample by generating a chromatogram where the area of the main peak corresponds to the purity level. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide. The experimentally measured mass is compared to the calculated theoretical mass of the peptide sequence to confirm that the correct peptide was synthesized. csic.es

Table 2: Characterization Data for (Ile76)-TNF-α (70-80) (human)

| Property | Value | Method of Verification |

|---|---|---|

| Amino Acid Sequence | PSTHVLITHTI | N/A (Defined by Synthesis) |

| Molecular Formula | C₅₅H₉₁N₁₅O₁₆ qyaobio.com | Mass Spectrometry |

| Molecular Weight (Theoretical) | 1218.4 g/mol | Mass Spectrometry |

| Purity | Typically >95% or >98% | Analytical RP-HPLC |

Research-Scale Production and Handling Considerations

For research applications, (Ile76)-TNF-α (70-80) (human) is typically supplied as a lyophilized (freeze-dried) powder. Proper handling and storage are critical to maintain the peptide's stability and integrity. sigmaaldrich.comgenscript.com

Storage: Lyophilized peptides are stable for weeks at room temperature, but for long-term storage, they should be kept in a freezer at -20°C or, preferably, -80°C. lifetein.comnovoprolabs.com The container should be sealed tightly and protected from bright light. sigmaaldrich.com Peptides containing residues like Cysteine, Methionine, or Tryptophan are prone to oxidation, while others can be hygroscopic (absorb moisture). genscript.com

Handling: Before opening, the peptide container should be allowed to equilibrate to room temperature in a desiccator. lifetein.comnovoprolabs.com This crucial step prevents condensation of atmospheric moisture onto the cold peptide powder, which can significantly reduce its long-term stability. sigmaaldrich.comsigmaaldrich.com The desired amount should be weighed out quickly, and the container should be resealed tightly before returning to cold storage. lifetein.com

Reconstitution and Solution Storage: There is no universal solvent for all peptides. sigmaaldrich.comnovoprolabs.com The choice of solvent depends on the peptide's amino acid composition. Once a suitable solvent (often sterile, pH 5-6 buffers for biological assays) is used to reconstitute the peptide, the solution's shelf life becomes limited. genscript.com To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C. genscript.comnovoprolabs.com

Table 3: Summary of Handling and Storage Guidelines for Synthetic Peptides

| Condition | Guideline | Rationale |

|---|---|---|

| Long-Term Storage | Store lyophilized powder at -20°C or -80°C. lifetein.comnovoprolabs.com | Prevents chemical degradation over time. |

| Opening Container | Allow vial to warm to room temperature before opening. sigmaaldrich.comlifetein.com | Prevents moisture condensation on the peptide powder. |

| Weighing | Weigh the required amount quickly in a clean environment. | Minimizes exposure to air and moisture. |

| Reconstitution | Use sterile, appropriate buffers (e.g., pH 5-6). genscript.com | Maintains peptide integrity and prevents bacterial contamination. |

| Solution Storage | Aliquot into single-use volumes and store at -20°C or colder. genscript.com | Avoids degradation caused by repeated freeze-thaw cycles. |

In Vitro Biological Activities and Functional Characterization

Effects on Polymorphonuclear Leukocyte (PMN) Function

(Ile76)-TNF-a (70-80) (human), hereafter referred to as TNF(70-80), has been shown to be a potent modulator of polymorphonuclear leukocyte (PMN) activity. Research indicates that this peptide can mimic some of the host-protective effects of the complete TNF-α cytokine while potentially avoiding some of its toxic effects. nih.gov

A key function of TNF(70-80) is its ability to augment the cytotoxic capabilities of human PMNs. In vitro studies have demonstrated that this peptide significantly enhances the ability of PMNs to kill the malaria parasite, Plasmodium falciparum. nih.govnih.gov This finding suggests that a specific, small region of the TNF-α molecule is responsible for at least part of its anti-parasitic activity. The enhancement of this crucial PMN function highlights the peptide's potential as a specific immunomodulatory agent. nih.gov

The peptide TNF(70-80) has been shown to stimulate and prime PMNs for an increased respiratory burst. nih.govnih.gov The respiratory burst is a critical process for the killing of pathogens, involving the rapid release of reactive oxygen species (ROS). The peptide acts as a primer, meaning it enhances the respiratory burst response of PMNs when they are subsequently exposed to a second agonist. nih.gov This priming effect indicates that TNF(70-80) can prepare neutrophils to respond more robustly to inflammatory signals.

In addition to priming the respiratory burst, TNF(70-80) also influences the release of granule constituents from PMNs in response to a secondary stimulus. nih.govnih.gov Neutrophil granules contain a variety of proteins and enzymes essential for fighting infection and mediating inflammation. By promoting the release of these constituents, the peptide enhances the effector functions of these immune cells. Studies on the parent molecule, TNF-α, have shown it can potentiate degranulation in response to other cytokines, a mechanism that may be mirrored by the TNF(70-80) peptide. nih.gov

Cellular Receptor Interaction and Modulation

The biological effects of TNF(70-80) are mediated through its interaction with specific cellular receptors on the surface of immune cells.

The stimulatory effects of the TNF(70-80) peptide on PMNs are dependent on its interaction with the canonical TNF receptors. nih.gov TNF-α itself signals through two distinct transmembrane receptors: the 55-kDa receptor (p55 or TNFR1) and the 75-kDa receptor (p75 or TNFR2). nih.govnih.govmdpi.com Studies have shown that the PMN-stimulatory activity of the TNF(70-80) peptide can be inhibited by monoclonal antibodies directed against both the p55 and p75 TNF receptors. nih.govnih.gov This demonstrates that the peptide interacts with these receptors to initiate its biological effects on neutrophils.

The TNF(70-80) peptide has been observed to upregulate the expression of specific receptors on the surface of PMNs. nih.gov This modulation of surface receptors is consistent with the peptide's ability to enhance parasite killing. nih.gov Specifically, the expression of Complement Receptor 3 (CR3), composed of CD18 and CD11b subunits, and Fc gamma RIII (FcγRIII) was increased following treatment with TNF(70-80). nih.govnih.gov The upregulation of CR3 is significant as TNF-stimulated PMNs have been shown to adhere to the extracellular matrix through the CD11b/18 complex. nih.gov FcγRs are crucial for linking the innate and adaptive immune systems by binding to IgG-opsonized microbes and triggering cell activation. frontiersin.org

Interactive Data Table: Effects of (Ile76)-TNF-a (70-80) (human) on PMN Receptors

| Receptor | Change in Expression | Associated Function | Reference |

| CR3 (CD18/CD11b) | Upregulated | Adherence, Phagocytosis | nih.gov |

| Fc gamma RIII | Upregulated | Antibody-dependent cytotoxicity, Phagocytosis | nih.gov |

| p55 (TNFR1) | Binding Site | Signal Transduction | nih.gov |

| p75 (TNFR2) | Binding Site | Signal Transduction | nih.gov |

Differential Effects on Endothelial Cell Adhesion Molecule Expression Compared to Full-Length TNF-α

Research into the synthetic peptide TNF(70-80), which corresponds to the (Ile76)-TNF-α (70-80) sequence, has revealed significant differences in its effects on vascular endothelial cells when compared to the full-length native TNF-α cytokine. A key study demonstrated that, unlike full-length TNF-α, the TNF(70-80) peptide did not increase the expression of adhesion molecules on endothelial cells. nih.gov This finding is critical because the upregulation of endothelial adhesion molecules is a primary mechanism by which full-length TNF-α promotes inflammation, facilitating the binding and transmigration of leukocytes from the bloodstream into tissues. The inability of the TNF(70-80) fragment to induce this effect suggests a separation of function, where this specific peptide region does not carry the pro-inflammatory signaling activity associated with endothelial activation. nih.gov

Inhibition of TNF-α-Induced Adhesion Processes

Further highlighting its differential activity, the TNF(70-80) peptide has been shown to act as an inhibitor of adhesion processes that are otherwise promoted by full-length TNF-α. In a key in vitro study, the peptide inhibited the TNF-α-induced increase in the adhesion of P. falciparum-infected erythrocytes to endothelial cells. nih.gov This antagonistic effect suggests that the peptide may interfere with the signaling cascade initiated by full-length TNF-α on endothelial cells, preventing the conformational changes and molecule expression necessary for cellular adhesion. This finding indicates a potential therapeutic application for the peptide in conditions where TNF-α-mediated cytadherence is a pathological feature. nih.gov

Modulation of Apoptotic Pathways

Specific research data detailing the direct impact of the (Ile76)-TNF-α (70-80) peptide on TNF-α-mediated cell death in common research cell lines is not extensively available in the reviewed scientific literature. While full-length TNF-α is a well-established modulator of apoptosis, triggering cell death in sensitive cell lines like L929 mouse fibroblasts, studies focusing specifically on the pro- or anti-apoptotic activity of the 70-80 fragment are limited. nih.gov General studies on other TNF-α-derived peptides have shown that certain fragments can inhibit TNF-α-mediated cell death. researchgate.netnih.gov However, direct experimental evidence for (Ile76)-TNF-α (70-80) in this context remains to be fully elucidated.

Detailed experimental studies on the specific modulation of caspase activity by the (Ile76)-TNF-α (70-80) peptide are not prominently featured in the available scientific literature. The apoptotic signaling cascade of full-length TNF-α typically involves the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7). nih.govresearchgate.net While some TNF-α-mimicking or inhibiting peptides have been shown to modulate caspase activation, specific data quantifying the effect of the 70-80 fragment on these enzymatic activities is scarce. nih.gov

Effects on Intracellular Signaling Pathways (e.g., NFκB Nuclear Translocation)

While the biological activities of the TNF(70-80) peptide suggest an interaction with TNF receptors, detailed studies specifically investigating its effect on the nuclear translocation of NF-κB are not widely available. nih.gov The pro-inflammatory effects of full-length TNF-α are largely mediated by the activation of the NF-κB signaling pathway, which involves the translocation of the p65 subunit to the nucleus to initiate transcription of inflammatory genes. nih.govfrontiersin.org Other peptide inhibitors of TNF-α have been shown to suppress the nuclear translocation of NF-κB. researchgate.netnih.gov However, direct evidence demonstrating whether (Ile76)-TNF-α (70-80) promotes or inhibits this specific step in the signaling cascade has not been clearly established in the reviewed literature.

Comparative In Vitro Bioactivity Studies with Full-Length TNF-α

Comparative studies have been crucial in elucidating the unique biological profile of the TNF(70-80) peptide versus its parent molecule, full-length TNF-α. The research indicates a significant divergence in their activities, suggesting that the peptide retains certain beneficial effects of TNF-α while lacking some of its key toxic or pro-inflammatory actions. nih.gov For instance, the TNF(70-80) peptide was shown to stimulate and prime human polymorphonuclear neutrophils (PMN) for an enhanced respiratory burst, an effect that contributes to host defense. nih.gov In contrast, and as noted previously, it did not induce the expression of endothelial adhesion molecules, a major contributor to the inflammatory toxicity of full-length TNF-α. nih.gov This separation of host-protective effects from detrimental inflammatory effects highlights the peptide's distinct bioactivity. nih.gov

Data Tables

Table 1: Comparative Effects on Endothelial Cell Adhesion

| Compound | Effect on Endothelial Adhesion Molecule Expression | Inhibition of TNF-α-Induced Adhesion | Source |

| Full-Length TNF-α | Increases expression | Not Applicable (Inducer) | nih.gov |

| (Ile76)-TNF-α (70-80) | No increase in expression | Inhibits TNF-α-induced adhesion | nih.gov |

Table 2: Summary of Comparative Bioactivities

| Biological Activity | Full-Length TNF-α | (Ile76)-TNF-α (70-80) | Source |

| PMN Stimulation/Priming | Present | Present | nih.gov |

| Induction of Endothelial Adhesion Molecules | Present | Absent | nih.gov |

| Induction of Erythrocyte-Endothelial Adhesion | Present | Absent (Inhibitory) | nih.gov |

In Vivo Research Models and Host Defense Mechanisms

Studies in Animal Models of Parasitic Infections

Research in murine models of parasitic diseases has provided foundational evidence for the immunomodulatory and protective effects of the (Ile76)-TNF-a (70-80) peptide.

Efficacy in Reducing Parasitemia (e.g., Plasmodium chabaudi in Mice)

Studies utilizing the Plasmodium chabaudi malaria model in mice have demonstrated that the synthetic peptide corresponding to residues 70-80 of TNF-α can significantly suppress infection by reducing parasitemia. oup.comnih.gov This protective effect is linked to the peptide's ability to stimulate and prime polymorphonuclear leukocytes (PMNs), enhancing their respiratory burst and the release of granule constituents. oup.comnih.gov The mechanism involves the upregulation of key PMN receptors such as CR3 (CD18/CD11b) and FcγRIII, which boosts the capacity of these immune cells to kill the parasites. oup.comnih.gov

| Experimental Model | Compound | Key Finding | Mechanism of Action |

|---|---|---|---|

| Plasmodium chabaudi infection in mice | (Ile76)-TNF-a (70-80) (human) | Reduced parasitemia levels | Stimulated and primed PMNs for increased respiratory burst and degranulation oup.comnih.gov |

Role in Murine Models of Fungal Infection and Innate Immunity

The peptide's role in bolstering the innate immune system has been further explored in the context of fungal infections, particularly in immunocompromised hosts.

Enhancement of Resistance to Aspergillus fumigatus in Neutropenic Mice

Invasive pulmonary aspergillosis, a severe complication in neutropenic individuals, has served as a critical model for evaluating the efficacy of the TNF-α (70-80) peptide. oup.com In neutropenic BALB/c mice, the peptide has been shown to significantly enhance resistance against Aspergillus fumigatus. oup.com Intratracheal administration of the TNF-α agonist peptide resulted in a marked improvement in survival rates, increasing from 9% in control animals to 55% in the peptide-treated group. oup.com This finding underscores the peptide's potential to augment host defense in a setting of profound immunosuppression. oup.com

Timing and Compartmentalization of Peptide Administration in Host Defense Models

The efficacy of the TNF-α (70-80) peptide is highly dependent on the timing and location of its administration. oup.com Studies in the murine aspergillosis model revealed that pretreatment with the peptide in a compartmentalized fashion—specifically, intratracheal administration three days before the introduction of Aspergillus conidia—was necessary for the protective effect. oup.com Concurrent administration of the peptide with the fungal challenge did not result in improved survival. oup.com This suggests that the peptide works by priming or preparing the local innate immune environment in the lungs to more effectively combat the subsequent infection, rather than acting as a direct, immediate antifungal agent. oup.com

| Experimental Model | Compound | Administration Strategy | Outcome | Survival Rate |

|---|---|---|---|---|

| Aspergillus fumigatus in neutropenic mice | (Ile76)-TNF-a (70-80) (human) | Intratracheal, 3 days prior to infection | Enhanced resistance and survival | 55% oup.com |

| Intratracheal, concomitant with infection | No improvement in survival | 9% (Control) oup.com |

Analysis of Immune Cell Infiltration and Chemokine/Cytokine Profiles in Vivo

The parent molecule, TNF-α, is a potent orchestrator of the immune response, inducing signaling cascades that recruit immune cells to sites of infection. nih.govmdpi.com It stimulates the expression of adhesion molecules on endothelial cells, facilitating the extravasation of neutrophils, macrophages, and lymphocytes. nih.gov Studies involving the neutralization of endogenous TNF-α during Aspergillus infection in mice have shown a corresponding reduction in the influx of neutrophils into the lungs. oup.com This decrease in neutrophil recruitment was associated with lower lung levels of specific chemokines, including the C-X-C chemokine Macrophage Inflammatory Protein-2 (MIP-2) and the C-C chemokines Macrophage Inflammatory Protein-1α (MIP-1α) and JE. oup.com These findings indicate that the TNF system is a critical proximal signal for establishing the chemokine gradient necessary for immune cell infiltration during fungal infection. The TNF-α (70-80) peptide is believed to leverage these pathways to enhance localized immune readiness.

Dissociation of Beneficial Effects from Systemic Inflammatory Responses in Animal Models

A key challenge in utilizing TNF-α therapeutically is its powerful pro-inflammatory nature, which can lead to systemic toxicity. jrheum.org The (Ile76)-TNF-a (70-80) peptide has been specifically investigated for its ability to separate the beneficial, host-protective functions of TNF-α from its harmful systemic effects. oup.comnih.gov In the Plasmodium chabaudi model, while the peptide effectively suppressed parasitemia, it did not induce the expression of adhesion molecules on endothelial cells. oup.comnih.gov This is a critical distinction, as the upregulation of these molecules by full-length TNF-α can promote the sequestration of infected erythrocytes and contribute to pathology. oup.comnih.gov The peptide was even shown to inhibit the TNF-induced increase in the adhesion of P. falciparum-infected erythrocytes to endothelial cells in vitro. oup.comnih.gov This demonstrates that the host-protective effects, such as PMN stimulation, can be retained in a smaller subunit of the cytokine, while detrimental activities that contribute to systemic inflammation are eliminated. oup.comnih.gov

Molecular Mechanisms of Action and Structure Activity Relationships

Elucidation of Peptide-Receptor Binding Interactions

Detailed binding studies specifically for the (Ile76)-TNF-α (70-80) peptide are not described in the available literature. However, research on the parent peptide TNF-α (70-80) provides a foundational understanding.

Specific competitive binding assay data for (Ile76)-TNF-α (70-80) is not available in the reviewed scientific literature. However, a study on the unmodified TNF-α (70-80) peptide demonstrated that its activity on polymorphonuclear leukocytes (PMN) was inhibited by monoclonal antibodies (mAbs) against the p55 (TNFR1) and p75 (TNFR2) TNF receptors, as well as by a TNF-neutralizing mAb. nih.gov This suggests that the peptide interacts with sites on the TNF receptors that are also recognized by these antibodies, or that its binding is otherwise sterically hindered by the presence of these antibodies. This implies a competitive or overlapping binding landscape with the native ligand and specific antibodies.

There is no specific Surface Plasmon Resonance (SPR) data available in the search results for the (Ile76)-TNF-α (70-80) peptide to characterize its binding dynamics with TNF receptors. SPR is a common technique used to measure the binding kinetics (association and dissociation rates) of peptides and other molecules to their targets. Such studies would be necessary to quantify the affinity and stability of the peptide-receptor interaction but have not been published for this specific analog.

Role of the Ile76 Substitution in Modulating Receptor Affinity and Downstream Signaling

The precise role of the isoleucine substitution at position 76 (Ile76) in modulating receptor affinity and downstream signaling of the TNF-α (70-80) peptide has not been elucidated in the available research. Structure-activity relationship studies would be required to compare the binding affinity and functional activity of the native sequence peptide with the Ile76 variant. Such a substitution of the native residue with isoleucine could potentially alter the peptide's conformation, hydrophobicity, or steric interactions with the receptor binding pocket, thereby influencing its affinity and subsequent signaling outcomes. However, without direct experimental data, the impact of this substitution remains speculative.

Investigating Specificity for TNF-α Receptor Subtypes (TNFR1 vs. TNFR2)

The specificity of (Ile76)-TNF-α (70-80) for TNFR1 versus TNFR2 has not been specifically investigated. TNF-α itself interacts with both receptors, which can trigger distinct and sometimes opposing cellular responses. frontiersin.orgmdpi.com TNFR1 is ubiquitously expressed and can mediate pro-inflammatory and apoptotic signals, while TNFR2 expression is more restricted (mainly to immune cells) and is often associated with cell survival and tissue regeneration. nih.govnih.govfrontiersin.org

The study on the parent peptide, TNF-α (70-80), showed that its activity was inhibited by antibodies against both TNFR1 and TNFR2, suggesting that the peptide may interact with or signal through both receptor subtypes. nih.gov Whether the Ile76 substitution alters this specificity, perhaps conferring a preference for one receptor over the other, is unknown and would require dedicated receptor binding and functional assays.

Postulated Mechanisms for Differential Biological Activity (e.g., Selective Pathway Activation)

Without clear data on receptor specificity, postulating mechanisms for differential biological activity is challenging. However, based on the parent TNF-α (70-80) peptide, a potential mechanism involves retaining certain beneficial functions of TNF-α while eliminating detrimental ones. For instance, the TNF-α (70-80) peptide was shown to enhance the parasite-killing ability of PMNs but, unlike native TNF-α, did not promote the adhesion of infected erythrocytes to endothelial cells—a pathological effect. nih.gov This suggests a selective activation of downstream pathways. The peptide stimulated a respiratory burst and degranulation in PMNs, consistent with activating specific immune effector functions without triggering broader inflammatory responses associated with native TNF-α. nih.gov The Ile76 variant would need to be tested to see if it shares or modifies this selective activity.

Conformational Analysis and Molecular Modeling of Peptide-Receptor Complexes

No conformational analyses or molecular modeling studies for the (Ile76)-TNF-α (70-80) peptide complexed with either TNFR1 or TNFR2 are available in the public literature. Such computational studies would be invaluable for visualizing the binding mode of the peptide, identifying key interacting amino acid residues, and explaining the structural basis for the functional effects of the Ile76 substitution.

Advanced Research Methodologies

Cell Culture Models for Functional Assays

Functional assays using various cell culture models are fundamental to understanding the biological effects of (Ile76)-TNF-a (70-80). Specific cell lines are chosen based on their expression of TNF receptors and their relevance to the biological processes being investigated, such as inflammation and cytotoxicity.

Polymorphonuclear (PMN) Cell Lines: Human PMNs are utilized to study the peptide's role in immune responses. Research has shown that (Ile76)-TNF-a (70-80) can enhance human PMN-mediated killing of pathogens like Plasmodium falciparum in vitro novoprolabs.com.

L929 Fibroblasts: The murine L929 fibrosarcoma cell line is highly sensitive to the cytotoxic effects of human TNF-α and is a standard model for bioassays measuring TNF-α activity scispace.com. These cells are used to assess whether the peptide retains the cytotoxic functions of the native cytokine.

A549 Cells: The human lung adenocarcinoma cell line A549 is used in studies of TNF-α-mediated signaling pathways. For instance, these cells are employed to investigate the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response triggered by TNF-α nih.govresearchgate.netresearchgate.net.

| Cell Line | Cell Type | Typical Application in TNF-α Peptide Research |

| PMN Cells | Polymorphonuclear Leukocytes (Neutrophils) | Investigating immune cell activation and pathogen killing novoprolabs.com. |

| L929 Fibroblasts | Murine Fibrosarcoma | Standard model for cytotoxicity and bioactivity assays scispace.com. |

| A549 Cells | Human Lung Adenocarcinoma | Studying intracellular signaling pathways (e.g., NF-κB translocation) nih.govresearchgate.netresearchgate.net. |

Flow Cytometry for Receptor Expression and Cell Function Analysis

Flow cytometry is a powerful technique for analyzing individual cells within a population. In the context of TNF-α peptide research, it is used to quantify cell surface receptor expression and to assess cellular functions. This method can detect the surface expression of TNF-α and its receptors on various cells rndsystems.com. For example, studies on human monocytes use flow cytometry to measure the cell surface expression of TNF receptors 1 and 2 (TNFR1 and TNFR2) nih.gov. It can also be employed to determine how peptides inhibit the binding of TNF-α to its receptors on the cell surface nih.govresearchgate.netresearchgate.net.

| Application | Description | Cell Types |

| Receptor Expression | Quantifies the number of TNF receptors (TNFR1, TNFR2) on the cell surface nih.gov. | Human Monocytes nih.gov |

| Binding Inhibition | Measures the ability of peptides to block TNF-α from binding to its cellular receptors nih.govresearchgate.net. | U937 Cells nih.gov |

| Cell Function Analysis | Assesses downstream functional outcomes, such as the expression of cell adhesion molecules nih.govresearchgate.net. | Endothelial Cells nih.govresearchgate.net |

Immunofluorescence and Confocal Microscopy for Cellular Localization and Interactions

Immunofluorescence and confocal microscopy are imaging techniques used to visualize the location of specific proteins within cells. These methods are critical for understanding the cellular interactions of TNF-α and its peptide analogs. Researchers use these techniques to observe the expression, localization, and co-localization of TNF-α within human neutrophils (PMNs) nih.govspringernature.com. The methods allow for detailed observation of changes in protein expression patterns between resting and stimulated leukocytes nih.govspringernature.com. Furthermore, fluorescence microscopy can reveal how a peptide inhibitor effectively blocks the binding of TNF-α to cell surface receptors nih.govresearchgate.netresearchgate.net. Confocal microscopy, in particular, provides high-resolution images by examining thin optical sections of a cell, which is advantageous for analyzing the distribution of specific cellular components nih.gov.

| Technique | Purpose | Key Findings |

| Immunofluorescence | To visualize the location and expression of TNF-α within cells nih.govspringernature.com. | Reveals changes in TNF-α expression patterns in stimulated vs. resting neutrophils nih.govspringernature.com. |

| Confocal Microscopy | To obtain high-resolution images of protein localization and interactions nih.gov. | Allows detailed analysis of intracellular TNF-α in immune cells like T lymphocytes and monocytes researchgate.net. |

| Binding Visualization | To observe the inhibition of TNF-α binding to its cell surface receptors by peptide antagonists nih.govresearchgate.netresearchgate.net. | Confirms that peptides can effectively block TNF-α from interacting with cells nih.govresearchgate.netresearchgate.net. |

Gene Expression Analysis of Downstream Targets (e.g., Adhesion Molecules)

The biological effects of TNF-α are mediated by its ability to alter gene expression in target cells. Analyzing the expression of these downstream genes is a key method for characterizing the activity of peptides like (Ile76)-TNF-a (70-80). A primary role of TNF-α is to promote inflammation by inducing the expression of adhesion molecules on endothelial cells, which facilitates leukocyte migration. Real-time quantitative PCR (RT-qPCR), Northern blot, and Western blot analyses are used to measure these changes. Studies have shown that TNF-α treatment increases the mRNA and protein expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in human lymphatic and umbilical vein endothelial cells nih.gov. Similarly, TNF-α induces the expression of E-selectin, VCAM-1, and ICAM-1 in human fetal astrocytes nih.gov.

| Downstream Target | Method of Analysis | Cell Type | Effect of TNF-α |

| VCAM-1 | RT-qPCR, Western Blot, Flow Cytometry | Human Neonatal Dermal Lymphatic Endothelial Cells (HNDLEC) | Increased mRNA and protein expression nih.gov. |

| ICAM-1 | RT-qPCR, Western Blot, Flow Cytometry | Human Neonatal Dermal Lymphatic Endothelial Cells (HNDLEC) | Increased mRNA and protein expression nih.gov. |

| E-selectin | Northern Blot, Immunocytochemistry | Human Fetal Astrocytes | Increased mRNA and protein expression nih.gov. |

In Silico Approaches for Peptide Design and Interaction Prediction

Computational, or in silico, methods are integral to modern peptide design and the prediction of molecular interactions. These approaches allow researchers to model and simulate the binding of peptides to target proteins, saving significant time and resources compared to purely experimental approaches. For designing peptides that interact with TNF-α, a series of in silico methods are used, including active site identification, protein-protein interaction studies, and docking simulations nih.govresearchgate.net. Molecular dynamics (MD) simulations are then used to confirm the stability and intermolecular interactions of the peptide-protein complex over time nih.govresearchgate.netresearchgate.netnih.gov. These simulations provide insights into the binding free energy and conformational changes of the complex, helping to validate the inhibitory potential of newly designed peptides nih.govmdpi.com.

| Method | Purpose | Example Application |

| Molecular Docking | Predicts the preferred orientation of a peptide when bound to its target protein nih.govresearchgate.net. | Simulating the binding of a peptide inhibitor to the TNF-α monomer nih.govresearchgate.net. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability of the peptide-protein complex nih.govnih.gov. | Confirming the intermolecular interaction and stability of a designed peptide with TNF-α nih.govresearchgate.net. |

| Binding Free Energy Calculation | Quantifies the affinity between the peptide and its target protein nih.gov. | Comparing the binding effectiveness of different peptide derivatives to select the most promising candidates nih.gov. |

Bioassays for Cytokine Activity Measurement

Bioassays are essential for quantifying the biologically active concentration of cytokines and their analogs, as opposed to immunoassays which may detect inactive forms scispace.com. The activity of TNF-α and related peptides is often measured by their cytotoxic effect on specific cell lines. A standard and sensitive bioassay utilizes the murine fibrosarcoma cell line WEHI 164 clone 13, which is highly susceptible to TNF-α-induced cell death scispace.comnih.gov. Cytotoxicity is typically assessed by measuring the reduction of a tetrazolium salt (like MTT) by viable cells, which produces a colored formazan product that can be quantified spectrophotometrically scispace.comnih.gov. Another approach involves using genetically engineered reporter cell lines. For example, the iLite® TNF-alpha assay uses a human cell line (K562) that expresses Firefly Luciferase under the control of a TNF-α responsive promoter, providing a quantifiable luminescent signal in response to active TNF-α svarlifescience.com.

| Assay Type | Cell Line | Principle |

| Cytotoxicity Assay | WEHI 164 clone 13 scispace.comnih.gov | Measures cell death induced by biologically active TNF-α. Viability is quantified via tetrazolium salt reduction scispace.comnih.gov. |

| Reporter Gene Assay | Engineered K562 cells svarlifescience.com | Measures the activation of a TNF-α-responsive promoter linked to a reporter gene (e.g., Luciferase) svarlifescience.com. |

Broader Academic Implications and Future Research Directions

Contribution to Understanding TNF-α Signal Transduction and Regulation

Research into (Ile76)-TNF-α (70-80) (human) offers a unique lens through which to dissect the complex signaling pathways of TNF-α. By isolating a specific region of the cytokine, researchers can investigate which downstream effects are triggered by this particular sequence. TNF-α signaling is a multifaceted process that can lead to diverse cellular responses, including inflammation, apoptosis, and cell survival, mediated primarily through its receptors, TNFR1 and TNFR2. nih.govnih.gov The observation that this peptide can elicit biological activity suggests that the 70-80 region may be a crucial binding or activation domain.

Further investigation into how (Ile76)-TNF-α (70-80) (human) interacts with TNF-α receptors and downstream signaling molecules can help to map the specific functions associated with this part of the full-length protein. This contributes to a more granular understanding of how different domains of TNF-α contribute to its pleiotropic effects.

Strategies for Developing Modulators of Cytokine Function with Improved Specificity

The development of peptides that mimic or inhibit the action of cytokines represents a promising strategy for creating more specific immunomodulatory drugs. mdpi.com The fact that (Ile76)-TNF-α (70-80) (human) has been shown to enhance the killing of Plasmodium falciparum by human polymorphonuclear cells and reduce parasitemia in mice, without the toxic effects of the full TNF-α molecule, highlights its potential as a lead compound for developing novel therapeutics. utechproducts.com

This peptide serves as a proof-of-concept for the design of "disarmed" cytokine fragments that retain desirable functions while eliminating harmful ones. This approach could lead to the development of a new class of drugs for infectious diseases and potentially other conditions where a targeted immune response is beneficial.

Potential for (Ile76)-TNF-α (70-80) (human) as a Research Tool in Immunobiology

As a stable and specific synthetic peptide, (Ile76)-TNF-α (70-80) (human) is a valuable tool for immunological research. Its ability to selectively activate certain pathways associated with TNF-α allows researchers to probe the specific roles of these pathways in various immune processes. For instance, it can be used to study the mechanisms of parasite clearance by immune cells without the confounding systemic inflammatory effects of administering full-length TNF-α.

This peptide can be employed in in vitro and in vivo models to dissect the contribution of the TNF-α (70-80) region to immune cell activation, differentiation, and effector functions. Its use can help to clarify the intricate network of cytokine interactions and their roles in health and disease.

Exploration of Peptides as Probes for Dissecting Complex Biological Pathways

This "peptide mapping" approach can be applied to other cytokines and signaling proteins to identify regions responsible for receptor binding, signal transduction, and specific cellular responses. This knowledge is invaluable for understanding the fundamental mechanisms of cellular communication and for the rational design of targeted therapies.

Design and Synthesis of Novel (Ile76)-TNF-α (70-80) Analogs for Structure-Function Studies

The existing (Ile76)-TNF-α (70-80) (human) peptide provides a scaffold for the design and synthesis of a library of analogs. By systematically altering the amino acid sequence, researchers can conduct detailed structure-function studies to identify the key residues responsible for its biological activity and lack of toxicity.

These studies can involve substituting other amino acids at various positions, altering the peptide's length, or introducing chemical modifications to enhance its stability or potency. The resulting data would provide critical insights into the molecular requirements for the desired biological effects and could lead to the development of even more effective and specific therapeutic candidates.

| Compound Name | Sequence | Modification |

| (Ile76)-TNF-α (70-80) (human) | Pro-Ser-Thr-His-Val-Leu-Ile-Thr-His-Thr-Ile | Isoleucine at position 76 |

Applicability of Findings to Other Cytokine-Derived Peptides and Receptor Systems

The principles learned from the investigation of (Ile76)-TNF-α (70-80) (human) are likely to be applicable to other cytokine systems. The concept of creating peptide mimetics that selectively activate or inhibit specific signaling pathways is a broadly relevant strategy in drug discovery and basic research.

The findings from this specific peptide could inform the design of similar peptide-based modulators for other members of the TNF superfamily and other cytokine families. This would expand the toolkit available to researchers for studying and therapeutically targeting a wide range of physiological and pathological processes that are regulated by cytokines.

Q & A

Q. How can researchers ensure ethical compliance when sharing (Ile76)-TNF-a (70-80) (human) data with international collaborators?

- Methodological Answer: Adhere to GDPR and HIPAA standards for data anonymization. Obtain explicit consent for future data reuse in the ICF. Establish data access agreements with third-party repositories and conduct regular audits for compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.